molecular formula C18H36O2S B3054387 18-mercaptooctadecanoic acid CAS No. 600730-11-8

18-mercaptooctadecanoic acid

Cat. No.: B3054387
CAS No.: 600730-11-8
M. Wt: 316.5 g/mol
InChI Key: FTGROEQKMLQQEP-UHFFFAOYSA-N
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Description

. It is a long-chain fatty acid with a thiol group (-SH) at the 18th carbon position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-mercaptooctadecanoic acid typically involves the thiolation of octadecanoic acid. One common method is the reaction of octadecanoic acid with thiourea in the presence of a strong acid, such as hydrochloric acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

18-Mercaptooctadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

18-Mercaptooctadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 18-mercaptooctadecanoic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and proteins, affecting their function. In biological systems, it can modulate enzyme activity and influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid: Lacks the thiol group, making it less reactive in certain chemical reactions.

    Thioctic acid: Contains a disulfide bond, which can be reduced to form two thiol groups.

    Mercaptohexadecanoic acid: Similar structure but with a shorter carbon chain

Uniqueness

18-Mercaptooctadecanoic acid is unique due to its long carbon chain and the presence of a thiol group at the terminal position. This combination imparts distinct chemical properties, making it valuable in various applications .

Properties

IUPAC Name

18-sulfanyloctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2S/c19-18(20)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21/h21H,1-17H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGROEQKMLQQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415559
Record name Octadecanoic acid, 18-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600730-11-8
Record name Octadecanoic acid, 18-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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